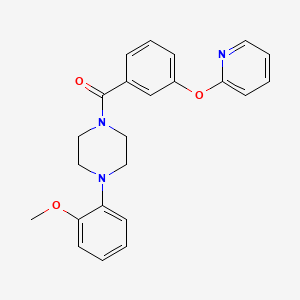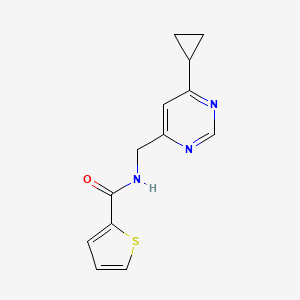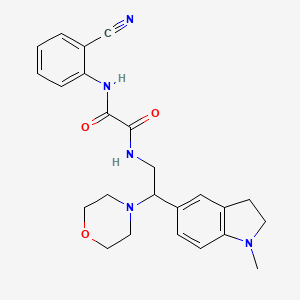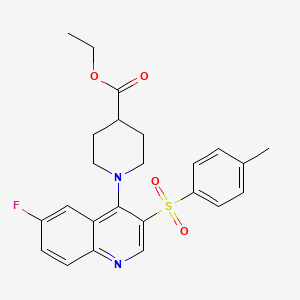
N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H22F2N4O3S and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Spin-Labeled Analog Synthesis : Lifshits et al. (1976) discussed the synthesis of various nicotinic acid derivatives, including a spin-labeled analog of nicotinamide, demonstrating the chemical versatility and potential for creating novel compounds for various applications (Lifshits et al., 1976).
Oxalamide Synthesis : Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, illustrating the potential for creating diverse oxalamide compounds for various scientific applications (Mamedov et al., 2016).
Molecular Dynamic Simulation Studies
- Corrosion Inhibition : Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, highlighting the potential use of such compounds in material science and engineering (Kaya et al., 2016).
Medical Research
- HIV-1 Research : Yoshimura et al. (2010) studied a compound similar in structure, N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556), for its potential in enhancing the neutralizing activities against HIV-1, showing the relevance of such compounds in virology and pharmaceutical research (Yoshimura et al., 2010).
Antimicrobial Activity
- Antimicrobial Oxime Derivatives : Mallesha and Mohana (2014) synthesized oxime derivatives related to difluorophenyl and piperidin-4-yl)methanone, indicating the potential of these compounds in antimicrobial applications (Mallesha & Mohana, 2014).
Molecular Interaction Studies
- Cannabinoid Receptor Research : Shim et al. (2002) and Lan et al. (1999) explored compounds with structures similar to N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide for their interaction with cannabinoid receptors, indicating potential applications in neuroscience and pharmacology research (Shim et al., 2002); (Lan et al., 1999).
Neuropsychopharmacology
- Orexin Receptor Mechanisms : Piccoli et al. (2012) studied the role of orexin receptor mechanisms in compulsive food consumption, indicating a potential application of related compounds in understanding and treating eating disorders (Piccoli et al., 2012).
Pharmaceutical Chemistry
Alpha1A-Adrenoceptor Antagonist : Chang et al. (2000) investigated L-771,688, a compound with a structure similar to the one , as an alpha1A-adrenoceptor antagonist, demonstrating the compound's potential in medicinal chemistry (Chang et al., 2000).
Catalytic Activity in Cu-Catalyzed Couplings : Bhunia et al. (2017) explored the use of N,N'-Bisoxalamides in catalyzing Cu-catalyzed N-arylation, showing another potential application in pharmaceutical chemistry (Bhunia et al., 2017).
Eigenschaften
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O3S/c1-31-20-15(3-2-8-24-20)21(30)27-9-6-13(7-10-27)12-25-18(28)19(29)26-17-11-14(22)4-5-16(17)23/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAFOUMNTYLNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride](/img/structure/B3014632.png)
![3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3014633.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate](/img/structure/B3014634.png)



![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3014642.png)
![3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3014643.png)


![5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3014648.png)
![N-Ethyl-N-[2-[(4-methyl-1,3-oxazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3014649.png)

